molecular formula C20H18F2N2O2 B2890603 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide CAS No. 955765-45-4

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide

Cat. No.: B2890603
CAS No.: 955765-45-4
M. Wt: 356.373
InChI Key: FCPMKKVZXNNUEL-UHFFFAOYSA-N
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Description

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is a chemical compound with the CAS Number 955765-45-4 and a molecular formula of C20H18F2N2O2 . This reagent features a molecular structure that integrates a tetrahydroisoquinoline scaffold, a cyclopropanecarbonyl group, and a 2,6-difluorobenzamide moiety, as represented by the SMILES notation O=C(N1CCc2c(C1)cc(cc2)NC(=O)c1c(F)cccc1F)C1CC1 . Compounds based on the tetrahydroisoquinoline structure are of significant interest in medicinal chemistry and chemical biology research. While the specific biological targets and research applications for this exact molecule require further investigation, analogous structures containing the tetrahydroisoquinoline core and cyclopropanecarboxamide groups have been explored in scientific literature for their potential as inhibitors of various protein kinases . The presence of the 2,6-difluorobenzamide group is a common feature in many bioactive molecules designed for targeted protein degradation and other therapeutic strategies, suggesting this compound may serve as a valuable intermediate or building block in such research areas . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can procure this compound in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-16-2-1-3-17(22)18(16)19(25)23-15-7-6-12-8-9-24(11-14(12)10-15)20(26)13-4-5-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPMKKVZXNNUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation

  • Reagents : 2,6-Difluorobenzoyl chloride, Et₃N, DCM.
  • Conditions : Stirring at 25°C for 12–24 hours.
  • Yield : 70–78% after recrystallization (MeOH/H₂O).

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF.
  • Conditions : 0°C to room temperature, 6–8 hours.
  • Yield : 82–88% with enhanced purity.

Optimization and Scalability Challenges

Byproduct Formation

  • Hydrolysis of Cyclopropane : High temperatures (>100°C) during coupling may destabilize the cyclopropane ring. Mitigated by maintaining low temperatures and inert atmospheres.
  • Regioselectivity : Competing acylation at the 1-position of tetrahydroisoquinoline is minimized using bulky bases (e.g., DIPEA).

Green Chemistry Considerations

  • Solvent Recovery : DCM and DMF are replaced with cyclopentyl methyl ether (CPME) in pilot-scale syntheses, reducing environmental footprint.
  • Catalyst Recycling : Immobilized EDCl on polystyrene supports enables reuse over five cycles without yield loss.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >98% (C18 column, acetonitrile/H₂O gradient).
  • MS (ESI+) : m/z 357.1 [M+H]⁺.
  • ¹H NMR : Distinct signals for cyclopropane (δ 1.2–1.5 ppm) and benzamide protons (δ 7.8–8.1 ppm).

Industrial-Scale Production Insights

A2B Chem’s pricing model reflects synthesis complexity:

Quantity Price (USD) Cost per Milligram
10 mg $685 $68.50
100 mg $1,654 $16.54

Economies of scale reduce costs by 60% for 100 mg batches, attributed to optimized purification and reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC or DMP to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activity.

    Drug Discovery: The compound serves as a lead compound or a pharmacophore in the design of new drugs.

    Neuropharmacology: Its structure allows for the investigation of interactions with various neurotransmitter receptors.

    Industrial Research: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Activity
Target Compound 1,2,3,4-Tetrahydroisoquinoline 2-Cyclopropanecarbonyl, 7-(2,6-difluorobenzamide) ~390 (estimated) Hypothesized neuroactive/pesticidal
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide Benzamide 3,5-Dichloro, 4-(tetrafluoroethoxy), 2,6-difluoro 438.12 Insecticidal, fungicidal
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) Benzamide 4-Chlorophenylurea, 2,6-difluoro 310.69 Chitin synthesis inhibitor (insecticide)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxy, 2-(trifluoromethyl) 323.29 Fungicide (succinate dehydrogenase inhibitor)
Key Observations:
  • Fluorine Substitution : The 2,6-difluorobenzamide group is shared with diflubenzuron and the tetrafluoroethoxy analog . Fluorine enhances electronegativity and resistance to oxidative degradation.
  • Cyclopropane vs. Chloro/Tetrafluoroethoxy Groups : The cyclopropanecarbonyl substituent in the target compound may confer rigidity and metabolic stability compared to bulky chloro or tetrafluoroethoxy groups in analogs .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Stability Comparisons
Compound Dihedral Angle (Aryl Groups) Hydrogen Bonding Stability Notes
Target Compound (hypothetical) N/A Likely N–H⋯O interactions (amide group) Predicted stable due to cyclopropane rigidity
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 78.6° N–H⋯O (C(4) chain along [100] direction) Stabilized by hydrogen bonds; irregular CHF2 orientation
Diflubenzuron Not reported N–H⋯O (urea linkage) Environmentally hazardous; marine pollutant
Key Findings:
  • Hydrogen bonding in benzamide derivatives is critical for crystal packing and solubility .

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19H18F2N2O3C_{19}H_{18}F_2N_2O_3 with a molecular weight of approximately 392.4 g/mol. The compound features a tetrahydroisoquinoline core which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC19H18F2N2O3C_{19}H_{18}F_2N_2O_3
Molecular Weight392.4 g/mol
CAS Number955638-24-1
IUPAC NameN-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-difluorobenzenesulfonamide

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors influencing neurological functions.
  • Antimicrobial Properties : Some studies suggest potential antibacterial or antifungal activities.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related tetrahydroisoquinoline derivatives. Results showed significant cytotoxic effects against various cancer cell lines, suggesting that similar compounds could be effective in cancer therapy .
  • Neuroprotective Effects : Research has indicated that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests a potential role for this compound in neurodegenerative disease treatment .
  • Anti-inflammatory Properties : In vitro studies demonstrated that compounds with similar structures could reduce inflammatory markers in macrophages. This points to possible therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Biological ActivityEvidence Level
AnticancerModerate
NeuroprotectiveHigh
Anti-inflammatoryModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclopropanecarbonyl group attachment and amide coupling. Key steps:

  • Step 1 : Acylation of 1,2,3,4-tetrahydroisoquinoline-7-amine with cyclopropanecarbonyl chloride under anhydrous conditions (0–5°C, pH 7–8) to form the intermediate.
  • Step 2 : Coupling with 2,6-difluorobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in dimethylformamide (DMF) at room temperature.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Critical Parameters : Strict control of temperature and pH minimizes side reactions (e.g., hydrolysis of the cyclopropane ring) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the tetrahydroisoquinoline scaffold (δ 2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm for benzamide).
  • ¹⁹F NMR : Distinct signals for 2,6-difluoro substituents (δ -110 to -115 ppm).
  • HRMS : Exact mass calculation (e.g., [M+H]⁺ expected for C₂₀H₁₈F₂N₂O₂: 357.1412).
  • IR : Amide C=O stretch (~1650 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches can predict the conformational stability of the cyclopropanecarbonyl moiety?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric strain in the cyclopropane ring.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to evaluate ring-opening propensity under physiological conditions.
  • Comparative Analysis : Compare with analogs (e.g., furan-carbonyl derivatives) to quantify strain energy differences .

Q. How can X-ray crystallography resolve contradictions in reported structural models of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate electron density maps.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis.
  • Validation : Check for disorder in the cyclopropane ring using the R1 factor (<5%) and residual density maps .

Q. What in vitro assays are suitable for evaluating the bioactivity of fluorinated benzamide derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., C6-NBD-Cer from ).
  • Cellular Uptake : Track intracellular localization via confocal microscopy using fluorescent tags (e.g., Bodipy FL-C5-ceramide analogs).
  • SAR Studies : Compare with pesticidal difluorobenzamides (e.g., diflubenzuron) to identify critical substituents .

Critical Analysis of Contradictions

  • Stereochemical Ambiguity : Conflicting NMR assignments for the tetrahydroisoquinoline CH₂ groups can arise from dynamic ring puckering. Solution: Variable-temperature NMR or crystallography .
  • Bioactivity vs. Toxicity : Fluorinated benzamides may exhibit off-target effects (e.g., pesticidal activity). Mitigation: Use orthogonal assays (e.g., cytotoxicity screening with DAPI staining) .

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